

Spectroscopic Profile of 1,2,3-Trimethylcyclopentane: A Technical Guide

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Compound of Interest

Compound Name: **1,2,3-Trimethylcyclopentane**

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This technical guide provides an in-depth overview of the spectroscopic data for **1,2,3-trimethylcyclopentane** (C_8H_{16} , Molecular Weight: 112.21 g/mol), a saturated alicyclic hydrocarbon. Due to the presence of three stereocenters, **1,2,3-trimethylcyclopentane** can exist as several stereoisomers, each with unique spectroscopic characteristics. This document compiles available experimental data for specific isomers and presents illustrative data where public experimental spectra are unavailable. The information herein is intended to support identification, characterization, and quality control efforts in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **1,2,3-trimethylcyclopentane**, including the relative stereochemistry of the three methyl groups. The chemical environment of each proton and carbon atom is highly sensitive to its spatial arrangement, leading to distinct NMR spectra for each isomer.

1H NMR Spectroscopy

The proton NMR spectra of **1,2,3-trimethylcyclopentane** isomers are generally complex due to the small chemical shift differences between the methine and methylene protons on the cyclopentane ring, as well as extensive spin-spin coupling. The methyl groups typically appear as doublets or singlets in the upfield region of the spectrum.

Illustrative ^1H NMR Data for a Stereoisomer of **1,2,3-Trimethylcyclopentane:**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.80 - 1.65	m	3H	CH (ring)
~1.55 - 1.20	m	4H	CH ₂ (ring)
~0.95	d	3H	CH ₃
~0.88	d	3H	CH ₃
~0.82	d	3H	CH ₃

Note: This data is illustrative and based on general principles for substituted cycloalkanes. Actual chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.

^{13}C NMR Spectroscopy

Carbon-13 NMR spectroscopy is particularly useful for distinguishing between stereoisomers of **1,2,3-trimethylcyclopentane**, as the number of unique carbon signals directly reflects the molecule's symmetry. For instance, a meso compound with a plane of symmetry will exhibit fewer signals than a chiral isomer.

^{13}C NMR Spectral Data:

Publicly available experimental ^{13}C NMR data for a specific isomer of **1,2,3-trimethylcyclopentane** is limited. However, a spectrum is noted as available from Wiley-VCH. [1] The expected chemical shifts for the methyl and ring carbons would fall in the typical alkane region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon like **1,2,3-trimethylcyclopentane**, the IR spectrum is characterized by the stretching and bending vibrations of C-H and C-C bonds.

The following data is derived from the gas-phase IR spectrum of (1 α ,2 α ,3 α)-**1,2,3-trimethylcyclopentane** available in the NIST Chemistry WebBook.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Significant IR Absorption Peaks for (1 α ,2 α ,3 α)-**1,2,3-Trimethylcyclopentane**:

Wavenumber (cm $^{-1}$)	Assignment
2960 - 2870	C-H stretching (methyl and methylene)
1465	C-H bending (methylene)
1380	C-H bending (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,2,3-trimethylcyclopentane**, electron ionization (EI) leads to the formation of a molecular ion (M^+) and various fragment ions. The fragmentation pattern is a fingerprint that can aid in the identification of the compound.

The following data is based on the mass spectrum of (1 α ,2 α ,3 β)-**1,2,3-trimethylcyclopentane** from the NIST Chemistry WebBook.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Major Fragment Ions for (1 α ,2 α ,3 β)-**1,2,3-Trimethylcyclopentane** (EI-MS):

m/z	Relative Intensity	Possible Fragment
112	Moderate	$[\text{C}_8\text{H}_{16}]^+$ (Molecular Ion)
97	High	$[\text{C}_7\text{H}_{13}]^+$ (M - CH_3)
83	Moderate	$[\text{C}_6\text{H}_{11}]^+$ (M - C_2H_5)
70	High	$[\text{C}_5\text{H}_{10}]^+$
69	High	$[\text{C}_5\text{H}_9]^+$
56	High	$[\text{C}_4\text{H}_8]^+$
55	Very High	$[\text{C}_4\text{H}_7]^+$
41	Very High	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid hydrocarbon samples like **1,2,3-trimethylcyclopentane**.

NMR Spectroscopy

A sample of **1,2,3-trimethylcyclopentane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ^1H NMR, spectra are typically recorded with 16-32 scans, while ^{13}C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

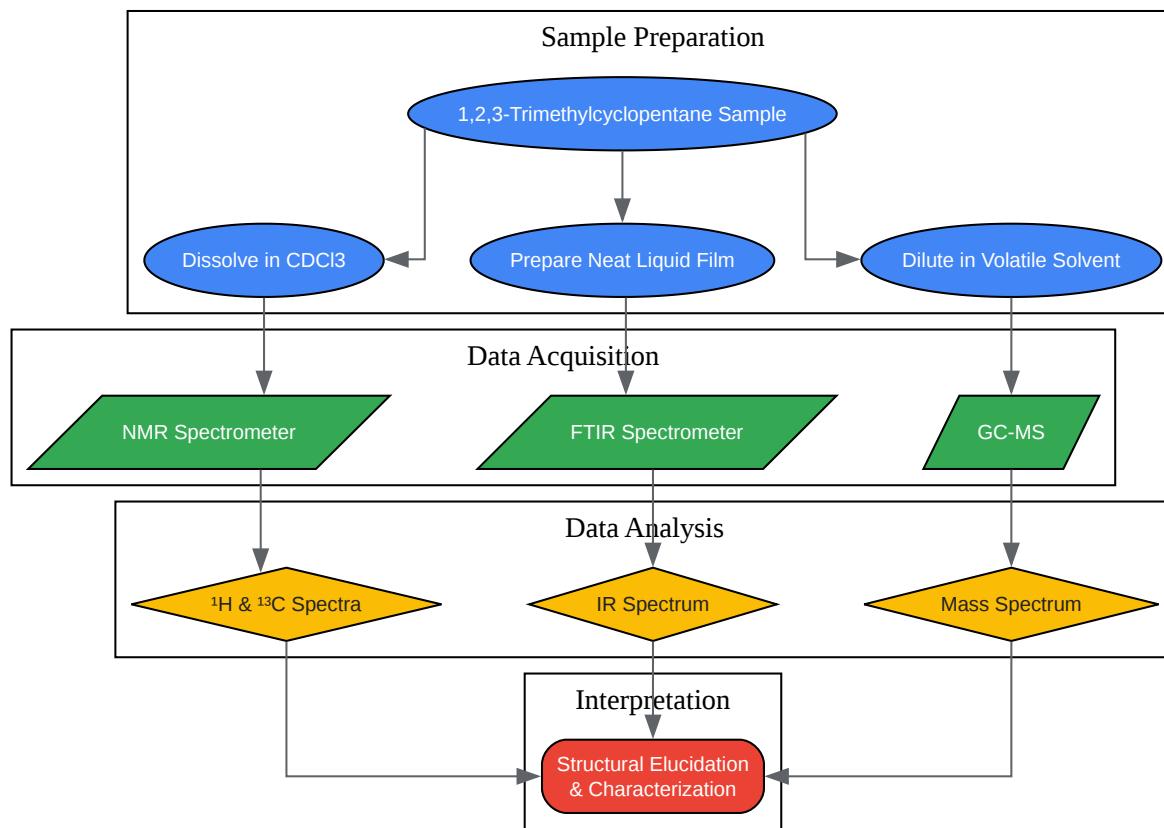
For liquid samples, an IR spectrum can be obtained using the neat liquid. A drop of **1,2,3-trimethylcyclopentane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of **1,2,3-trimethylcyclopentane** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

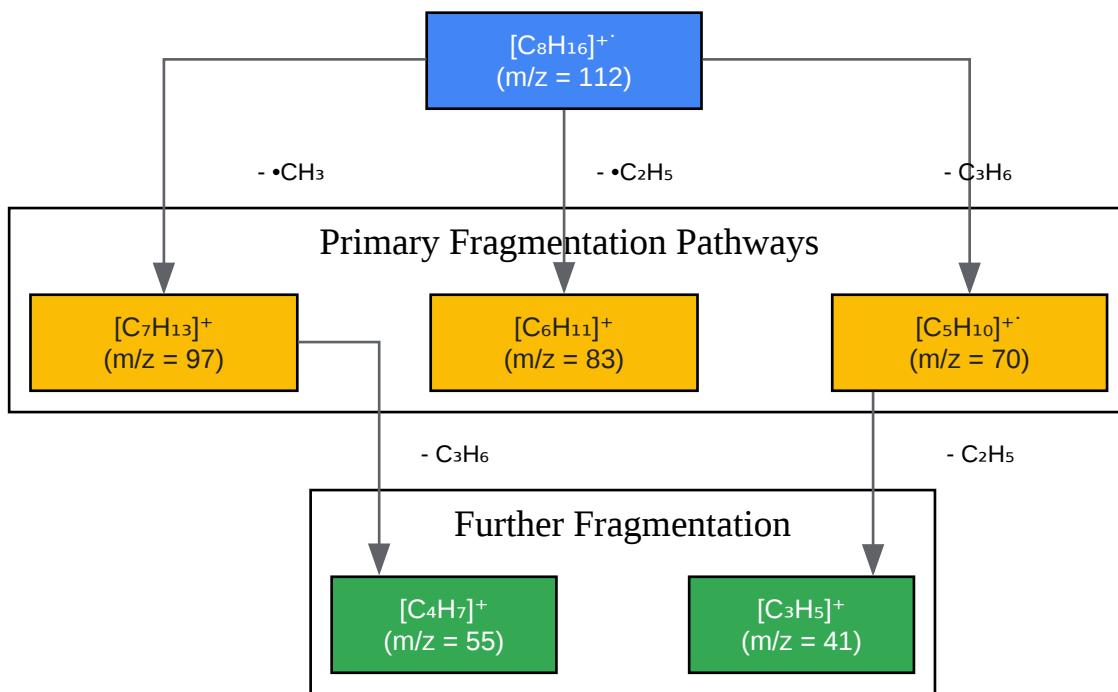
Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **1,2,3-trimethylcyclopentane**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Mass spectrometry fragmentation of **1,2,3-trimethylcyclopentane**.

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